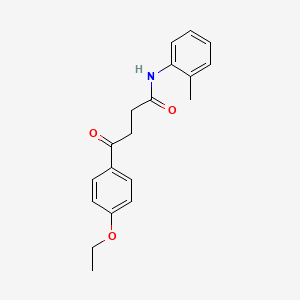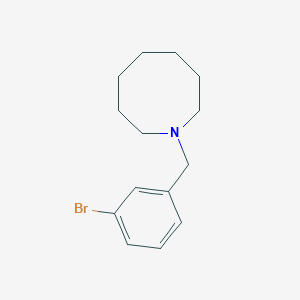
1-(3,4-dimethoxyphenyl)-1-propanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-1-propanone oxime, also known as PDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of ketamine, which is a well-known anesthetic drug that has been used in both humans and animals. PDP has been found to have similar effects to ketamine, but with fewer side effects and a more targeted mechanism of action. In
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-1-propanone oxime has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and psychiatry. In neuroscience, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been used to study the effects of ketamine on the brain and to investigate the mechanisms underlying its antidepressant and analgesic effects. In pharmacology, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been used to develop new drugs that target the NMDA receptor, which is involved in several neurological disorders. In psychiatry, 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been studied for its potential as a treatment for depression, anxiety, and other mood disorders.
Mécanisme D'action
1-(3,4-dimethoxyphenyl)-1-propanone oxime acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in several neurological processes, including learning and memory. By blocking the NMDA receptor, 1-(3,4-dimethoxyphenyl)-1-propanone oxime reduces the activity of glutamate, which can lead to a decrease in excitatory neurotransmission. This mechanism of action is similar to that of ketamine, but 1-(3,4-dimethoxyphenyl)-1-propanone oxime has been found to have a more selective effect on the NMDA receptor, which may lead to fewer side effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-1-propanone oxime has been found to have several biochemical and physiological effects, including analgesia, antidepressant effects, and anti-inflammatory effects. These effects are thought to be mediated by the blockade of the NMDA receptor, which can lead to a decrease in glutamate activity and an increase in the activity of other neurotransmitters, such as dopamine and serotonin. 1-(3,4-dimethoxyphenyl)-1-propanone oxime has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-1-propanone oxime in lab experiments is its selectivity for the NMDA receptor, which can lead to more targeted effects and fewer side effects compared to other compounds that target the glutamate system. 1-(3,4-dimethoxyphenyl)-1-propanone oxime has also been found to have a longer duration of action compared to ketamine, which may make it more suitable for certain experiments. However, 1-(3,4-dimethoxyphenyl)-1-propanone oxime is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential limitations.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-1-propanone oxime, including the development of new drugs that target the NMDA receptor, the investigation of its potential as a treatment for neurological and psychiatric disorders, and the exploration of its neuroprotective and anti-inflammatory effects. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxyphenyl)-1-propanone oxime, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-1-propanone oxime, or 1-(3,4-dimethoxyphenyl)-1-propanone oxime, is a promising compound that has been studied for its potential applications in scientific research. Its selectivity for the NMDA receptor and its longer duration of action compared to ketamine make it a potentially useful tool for investigating the glutamate system and developing new drugs for neurological and psychiatric disorders. However, more research is needed to fully understand its pharmacological properties and potential limitations.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethoxyphenyl)-1-propanone oxime involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetone with hydroxylamine hydrochloride to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. This intermediate compound is then reduced with sodium borohydride to form 1-(3,4-dimethoxyphenyl)-2-nitropropane, which is then reacted with hydroxylamine hydrochloride to form 1-(3,4-dimethoxyphenyl)-1-propanone oxime.
Propriétés
IUPAC Name |
(NE)-N-[1-(3,4-dimethoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-9(12-13)8-5-6-10(14-2)11(7-8)15-3/h5-7,13H,4H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLSLLTXZFPRW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(3,4-dimethoxyphenyl)-N-hydroxypropan-1-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)



![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)



![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)


